molecular formula C11H39N5O6P2 B13779070 Tetraammonium (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate CAS No. 94113-30-1

Tetraammonium (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate

Cat. No.: B13779070
CAS No.: 94113-30-1
M. Wt: 399.41 g/mol
InChI Key: ATFJFVFPLSFJMZ-UHFFFAOYSA-N
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Description

Tetraammonium (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate is a bisphosphonate compound characterized by its branched alkyl chain (3,5,5-trimethylhexyl) and tetraammonium counterions. Its molecular formula is C₁₁H₃₀N₄O₆P₂, with a molecular weight of 392.34 g/mol (exact mass: 392.15 g/mol). The tetraammonium salt form enhances solubility in aqueous environments, a critical feature for functional efficacy .

Properties

CAS No.

94113-30-1

Molecular Formula

C11H39N5O6P2

Molecular Weight

399.41 g/mol

IUPAC Name

tetraazanium;3,5,5-trimethyl-N,N-bis(phosphonatomethyl)hexan-1-amine

InChI

InChI=1S/C11H27NO6P2.4H3N/c1-10(7-11(2,3)4)5-6-12(8-19(13,14)15)9-20(16,17)18;;;;/h10H,5-9H2,1-4H3,(H2,13,14,15)(H2,16,17,18);4*1H3

InChI Key

ATFJFVFPLSFJMZ-UHFFFAOYSA-N

Canonical SMILES

CC(CCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])CC(C)(C)C.[NH4+].[NH4+].[NH4+].[NH4+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetraammonium (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate typically involves the reaction of 3,5,5-trimethylhexylamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Reaction of 3,5,5-trimethylhexylamine with formaldehyde: This step forms an intermediate imine compound.

    Addition of phosphorous acid: The imine intermediate reacts with phosphorous acid to form the final diphosphonate compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of large reactors and precise control of temperature, pressure, and pH to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Tetraammonium (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonate oxides.

    Reduction: Reduction reactions can convert the phosphonate groups to phosphine derivatives.

    Substitution: The compound can undergo substitution reactions where the ammonium groups are replaced by other cations.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like sodium or potassium salts can facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

Tetraammonium (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Tetraammonium (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, which can influence various biochemical pathways. The molecular targets include metal-dependent enzymes and proteins, where the compound can modulate their activity by binding to the metal cofactors .

Comparison with Similar Compounds

The compound belongs to a class of alkylimino-bis(methylene)diphosphonates, which vary in alkyl chain length, substituents, and counterions. Below is a detailed comparison with structurally analogous compounds:

Structural and Molecular Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Alkyl Chain Substituent Counterion CAS Registry
Tetraammonium [[(3,5,5-trimethylhexyl)imino]bis(methylene)]diphosphonate C₁₁H₃₀N₄O₆P₂ 392.34 3,5,5-Trimethylhexyl Tetraammonium Listed under 31/05/2018
Triammonium hydrogen [[(2-ethylhexyl)imino]bis(methylene)]diphosphonate C₁₀H₂₂NO₆P₂·3H₄N 368.35 2-Ethylhexyl Triammonium 94107-83-2
Tetraammonium [[(isononylimino)bis(methylene)]bisphosphonate C₁₁H₂₇NO₆P₂·4H₃N 371.35 Isononyl (branched C₉) Tetraammonium 93983-07-4
Tetraammonium [[(octylimino)bis(methylene)]bisphosphonate C₁₀H₂₈N₄O₆P₂ 370.30 n-Octyl (linear C₈) Tetraammonium 94202-07-0
Tripotassium [[(3,5,5-trimethylhexyl)imino]bis(methylene)]bisphosphonate C₁₁H₂₄K₃NO₆P₂ 445.55 3,5,5-Trimethylhexyl Tripotassium 94230-69-0

Key Observations :

  • Counterion Effects : The tetraammonium counterion improves water solubility compared to the tripotassium salt (), which may exhibit higher thermal stability due to stronger ionic interactions .
Physicochemical and Functional Differences
Property Target Compound (3,5,5-TMH) Triammonium (2-Ethylhexyl) Tripotassium (3,5,5-TMH)
Solubility in Water High (tetraammonium salt) Moderate (triammonium salt) Moderate (tripotassium salt)
Hydrogen Bonding Capacity 4 donors, 7 acceptors Not reported 1 donor, 7 acceptors
Thermal Stability Likely lower than K⁺ salts Not reported Higher (K⁺ ionic strength)
Chelation Strength High (P=O groups) Comparable Higher (K⁺ may stabilize complexes)

Functional Implications :

  • The tetraammonium form’s high solubility makes it suitable for aqueous applications (e.g., corrosion inhibitors), while the tripotassium variant () may be preferable in high-temperature processes .
  • Reduced hydrogen bond donors in the tripotassium salt (1 vs. 4 in the ammonium form) could lower intermolecular aggregation, improving diffusion in solution .

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